REACTION_CXSMILES
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[C:1](Cl)(=[O:3])[CH3:2].[C:5]1([S:11][CH2:12][CH2:13][OH:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>N1C=CC=CC=1>[C:1]([O:14][CH2:13][CH2:12][S:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
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7.9 g
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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15.4 g
|
Type
|
reactant
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Smiles
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C1(=CC=CC=C1)SCCO
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Name
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Quantity
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9.5 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
β-phenylthioethyl acetate
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Type
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product
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Smiles
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C(C)(=O)OCCSC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |